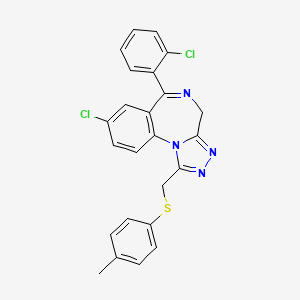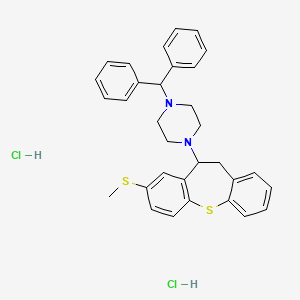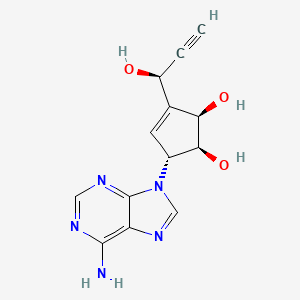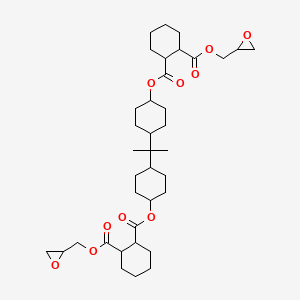
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of epoxy groups and cyclohexane rings, which contribute to its reactivity and versatility in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane derivatives with epichlorohydrin under basic conditions. The process includes the following steps:
Formation of the Intermediate: Cyclohexane-1,2-dicarboxylic acid is reacted with isopropylidene to form an intermediate compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, typically around 200-202°C and 5 Torr, respectively .
Análisis De Reacciones Químicas
Types of Reactions
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxy groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of epoxy groups.
Alcohols: Resulting from the reduction of epoxy groups.
Substituted Compounds: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The compound exerts its effects primarily through the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include enzymes and other proteins that interact with the epoxy groups, facilitating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Another epoxy compound used in similar applications.
Cyclohexane-1,2-dicarboxylic anhydride: Shares structural similarities but lacks the epoxy groups.
Epoxidized soybean oil: A bio-based epoxy compound with different reactivity.
Uniqueness
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate is unique due to its combination of cyclohexane rings and epoxy groups, which provide a balance of rigidity and reactivity. This makes it particularly valuable in applications requiring both structural integrity and chemical versatility .
Propiedades
Número CAS |
21807-70-5 |
|---|---|
Fórmula molecular |
C37H56O10 |
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
2-O-[4-[2-[4-[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxycyclohexyl]propan-2-yl]cyclohexyl] 1-O-(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C37H56O10/c1-37(2,23-11-15-25(16-12-23)46-35(40)31-9-5-3-7-29(31)33(38)44-21-27-19-42-27)24-13-17-26(18-14-24)47-36(41)32-10-6-4-8-30(32)34(39)45-22-28-20-43-28/h23-32H,3-22H2,1-2H3 |
Clave InChI |
SWMCUQOHAFQMPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC(CC1)OC(=O)C2CCCCC2C(=O)OCC3CO3)C4CCC(CC4)OC(=O)C5CCCCC5C(=O)OCC6CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


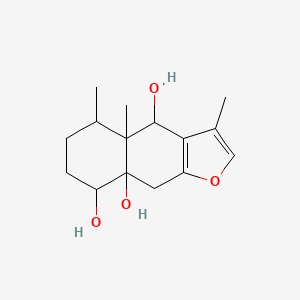
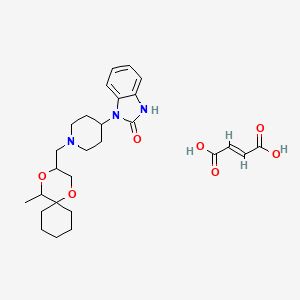
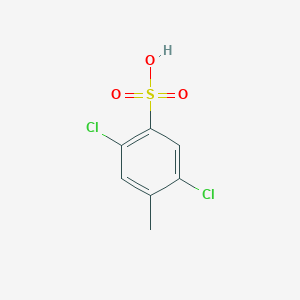
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
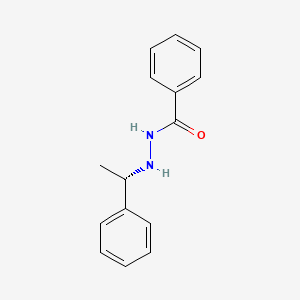
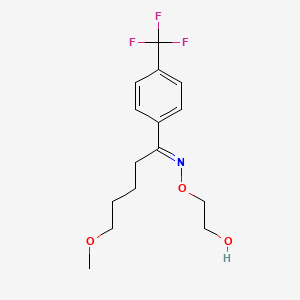
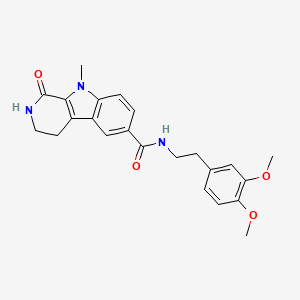
![(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol](/img/structure/B12710134.png)
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
